3-bromo-7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-bromo-7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 3rd position, a difluoromethoxyphenyl group at the 7th position, and a methyl group at the 2nd position of the pyrazolo[1,5-a]pyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-bromo-7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One of the common synthetic routes includes the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids using a tandem catalyst system like XPhosPdG2/XPhos to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial production methods for this compound are not widely documented, but the Suzuki–Miyaura cross-coupling reaction remains a cornerstone in its synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
3-bromo-7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with different nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions with different boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent and its activity against monoamine oxidase B, a target in neurodegenerative disorders.
Chemical Biology: The compound is used in studies involving the modification of biochemical properties by introducing functional groups.
Pharmaceutical Research: It serves as a scaffold for the development of new therapeutic agents due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-bromo-7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its activity against monoamine oxidase B suggests that it may inhibit this enzyme, thereby affecting the degradation of neurotransmitters and potentially offering therapeutic benefits in neurodegenerative diseases . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 3-bromo-7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: This compound has a trifluoromethyl group instead of a difluoromethoxyphenyl group.
7-arylated pyrazolo[1,5-a]pyrimidines: These derivatives have various aryl groups at the 7th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2N3O/c1-8-12(15)13-18-7-6-11(20(13)19-8)9-2-4-10(5-3-9)21-14(16)17/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFLMYCVSJYMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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